Lapatinib 2-Fluoro Impurity, also known as Bical-2-fluoro or (S)-N-(4-((3-chloro-4-(2-fluorophenylamino)quinazolin-6-yl)oxy)phenyl)-4-(methylsulfonyl)-2-(2-propylpentanamido)benzamide [], is a potential impurity arising during the synthesis of Bicalutamide []. Bicalutamide itself is a nonsteroidal antiandrogen drug primarily used to treat prostate cancer []. This impurity's presence can potentially impact the efficacy and safety of Bicalutamide, making its detection and control crucial in pharmaceutical development and quality control [].
Lapatinib 2-Fluoro Impurity is a chemical compound associated with the pharmaceutical agent Lapatinib, which is primarily used in the treatment of breast cancer. Lapatinib itself is classified as a dual tyrosine kinase inhibitor that targets both the human epidermal growth factor receptor 2 and the epidermal growth factor receptor pathways. The presence of impurities, such as the 2-Fluoro Impurity, can affect the efficacy and safety of the drug, making it crucial to analyze and control these impurities in pharmaceutical formulations.
Lapatinib was developed by GlaxoSmithKline and is marketed under the brand name Tykerb. It is indicated for use in patients with advanced or metastatic breast cancer, particularly those with HER2-positive tumors. The compound's synthesis and potential impurities are often discussed in patent literature and scientific articles that detail its chemical structure and synthesis methods .
Lapatinib 2-Fluoro Impurity falls under the category of pharmaceutical impurities. Impurities are unwanted substances that can arise during the synthesis of active pharmaceutical ingredients and can impact drug quality, efficacy, and safety. This particular impurity is characterized by its fluorinated structure, which can influence the drug's pharmacokinetics and pharmacodynamics.
The synthesis of Lapatinib typically involves several chemical reactions that can yield various impurities, including the 2-Fluoro Impurity. A notable method includes a one-pot reaction utilizing starting materials like 2-furaldehyde diethyl acetal and various halogenated anilines. The process has been optimized to achieve high purity levels (up to 98%) with a conversion rate of approximately 70% .
Technical Details:
The molecular structure of Lapatinib 2-Fluoro Impurity includes a fluorine atom substituted on a benzene ring, which is part of a larger quinazoline framework. This substitution can alter the compound's electronic properties and biological activity.
Data:
The structural formula reflects the presence of various functional groups that contribute to its pharmacological activity.
The synthesis of Lapatinib involves several key reactions:
Technical Details:
Lapatinib exerts its therapeutic effects by inhibiting the activity of specific tyrosine kinases associated with cancer cell proliferation. The mechanism involves:
Data:
Relevant Data:
Lapatinib is primarily used in clinical settings for treating HER2-positive breast cancer, often in combination with other chemotherapeutic agents like capecitabine. Its effectiveness against resistant forms of breast cancer makes it an essential drug in oncology.
Scientific Uses:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2